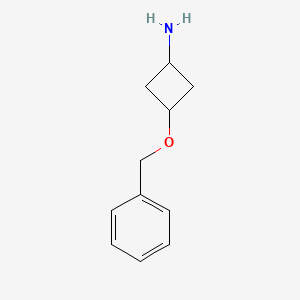

cis-3-(Benzyloxy)cyclobutanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSQDBGCDZWPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

cis-3-(Benzyloxy)cyclobutanamine chemical properties and structure

An In-depth Technical Guide to cis-3-(Benzyloxy)cyclobutanamine: Structure, Properties, and Application in Modern Drug Discovery

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological profiles is paramount. There is a discernible shift away from planar, aromatic-heavy compounds towards more three-dimensional, sp³-rich structures that can engage with biological targets in a more specific and potent manner. It is within this context that this compound emerges as a building block of significant strategic importance.

This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its unique structural characteristics, physicochemical properties, a robust synthetic methodology, and its versatile applications as a key intermediate in the synthesis of advanced pharmaceutical candidates. The inherent conformational rigidity of the cyclobutane ring, combined with the specific cis orientation of its functional groups, offers a powerful tool for the rational design of next-generation therapeutics.

Core Chemical and Structural Properties

This compound is a bifunctional organic molecule featuring a primary amine and a benzyloxy ether appended to a four-membered carbocyclic ring. The "cis" designation is critical, as it defines the stereochemical relationship where both the amino and benzyloxy substituents reside on the same face of the cyclobutane ring. This fixed spatial arrangement is a key determinant of its utility in constructing molecules with precise three-dimensional pharmacophores.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These parameters are essential for planning synthetic transformations, purification procedures, and for computational modeling in drug design projects.

| Property | Value | Source(s) |

| CAS Number | 206660-72-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO | [1][2][4] |

| Molecular Weight | 177.24 g/mol | [1][2][4] |

| Boiling Point | 268.5 ± 33.0 °C (Predicted) | [1][4] |

| Density | 1.075 g/cm³ (Predicted) | [1][4] |

| pKa | 10.24 ± 0.40 (Predicted) | [1] |

| LogP | 2.393 (Predicted) | [4] |

| Refractive Index | 1.559 (Predicted) | [4] |

| SMILES | N[C@H]1C--INVALID-LINK--C1 | [2] |

Structural Analysis

The molecule's efficacy as a synthetic building block is derived from its distinct structural features:

-

The Cyclobutane Core: Unlike more flexible aliphatic chains or larger rings, the cyclobutane ring is conformationally restricted and puckered. This rigidity helps to lock the attached functional groups into well-defined spatial vectors, reducing the entropic penalty upon binding to a biological target. The cyclobutane motif is increasingly utilized as a bioisosteric replacement for phenyl rings or alkenes to enhance metabolic stability and solubility.[5]

-

The Primary Amine: This functional group is a key pharmacophoric element. With a predicted pKa around 10.24, it is protonated at physiological pH, allowing it to act as a hydrogen bond donor and participate in ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in protein active sites.[1] It also serves as a versatile synthetic handle for elaboration via acylation, alkylation, or sulfonylation.

-

The Benzyloxy Group: This moiety serves a dual purpose. Firstly, its bulky, lipophilic benzyl component can effectively occupy hydrophobic pockets within a target protein, contributing to binding affinity. Secondly, it functions as a stable protecting group for a hydroxyl functionality. The benzyl ether can be readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to unmask a hydroxyl group, providing a secondary site for diversification or for establishing additional hydrogen bonding interactions.

-

Cis-Stereochemistry: The defined cis configuration is arguably the most critical feature. It ensures that the amine and benzyloxy groups are presented in a fixed, predictable orientation. This is invaluable in structure-based drug design, where precise positioning of interacting groups is necessary to achieve high potency and selectivity.

Caption: Key structural features of this compound.

Synthesis and Experimental Protocol

The synthesis of this compound is most efficiently achieved via the reductive amination of the corresponding ketone, 3-(benzyloxy)cyclobutanone. This ketone precursor can be synthesized through various routes, including those starting from commercially available cyclobutane derivatives.[6][7] The following protocol describes a reliable, field-proven methodology for the conversion of the ketone to the target cis-amine.

Synthetic Workflow: Reductive Amination

The causality behind this experimental choice lies in its efficiency and predictability. Reductive amination is a cornerstone of amine synthesis. The choice of a reducing agent like sodium triacetoxyborohydride (STAB) is deliberate; it is milder than agents like sodium borohydride and is particularly effective for the reduction of iminium ions in the presence of ketones, minimizing side reactions such as ketone reduction. The reaction typically produces a mixture of cis and trans isomers, necessitating chromatographic separation—a standard and self-validating system for ensuring stereochemical purity.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Objective: To synthesize this compound from 3-(benzyloxy)cyclobutanone.

-

Materials:

-

3-(Benzyloxy)cyclobutanone (1.0 eq)

-

Ammonium Acetate (5.0 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/Methanol/Ammonium Hydroxide gradient (e.g., 100:0:0 to 90:10:1)

-

-

Procedure:

-

Reaction Setup: To a solution of 3-(benzyloxy)cyclobutanone (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine/enamine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 20 minutes. Dilute the mixture with water and extract with dichloromethane (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of methanol and ammonium hydroxide in dichloromethane. The cis and trans isomers will separate, with the cis isomer typically being the more polar and eluting later. Combine the fractions containing the pure cis product and concentrate under vacuum to yield this compound.

-

Applications in Medicinal Chemistry and Drug Development

The true value of this compound is realized in its application as a versatile scaffold for building complex, biologically active molecules. Its defined stereochemistry and orthogonal functional groups (an amine for direct derivatization and a protected hydroxyl for latent functionalization) make it an ideal starting point for lead optimization campaigns.

-

Scaffold for Kinase and Protease Inhibitors: Many enzyme active sites, particularly in kinases, have distinct hydrophobic regions and adjacent sites that recognize charged or polar groups. The benzyloxy group can occupy the hydrophobic pocket while the amine provides a critical interaction point or an attachment vector for other pharmacophoric elements.

-

Bioisostere for Phenyl and Heterocyclic Rings: In efforts to improve physicochemical properties (a concept known as "escape from flatland"), the cyclobutane ring can replace traditional aromatic linkers. This increases the fraction of sp³ carbons (Fsp³), which often correlates with improved solubility, better metabolic stability, and higher clinical success rates.[5]

-

Access to Chiral Building Blocks: The amine and the latent hydroxyl group provide handles for creating libraries of compounds with diverse functionalities, enabling a thorough exploration of the structure-activity relationship (SAR) around the cyclobutane core.[8]

Caption: Role as a versatile intermediate in drug discovery programs.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[9] In case of contact, rinse the affected area immediately and thoroughly with water.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term stability, refrigeration at 2-8°C is recommended.[2]

Conclusion

This compound is more than just a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its rigid, three-dimensional structure, conferred by the cyclobutane core, and the precise spatial presentation of its amine and benzyloxy functionalities provide a robust platform for developing novel therapeutics. By enabling the creation of sp³-rich molecules with improved pharmacological properties, this building block directly addresses key challenges in contemporary drug discovery, paving the way for the synthesis of more potent, selective, and successful drug candidates.

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 206660-72-2|this compound|BLD Pharm [bldpharm.com]

- 3. 206660-72-2 | this compound | Tetrahedron [thsci.com]

- 4. 3-(Benzyloxy)cyclobutanamine | 92146-77-5-Molbase [molbase.com]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]

- 7. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 8. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.be [fishersci.be]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of cis-3-(Benzyloxy)cyclobutanamine: A Technical Guide

Introduction

cis-3-(Benzyloxy)cyclobutanamine is a substituted cyclobutane derivative of interest in medicinal chemistry and drug development due to its rigid four-membered ring scaffold and the presence of both a primary amine and a benzyloxy ether. The cis stereochemistry imparts a specific three-dimensional arrangement of these functional groups, which can significantly influence its biological activity and pharmacokinetic properties. A thorough spectroscopic characterization is paramount for unambiguous structure elucidation, purity assessment, and to provide a foundational dataset for further research and development.

Molecular Structure and Key Features

The structure of this compound features a cyclobutane ring with a benzyloxy group (-OCH₂Ph) and an amine group (-NH₂) in a cis relative configuration. This stereochemistry dictates that both substituents are on the same face of the cyclobutane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity, chemical environment, and stereochemistry of the molecule.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the methine protons on the cyclobutane ring, and the methylene protons of the cyclobutane ring. The amine protons often appear as a broad singlet.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | Multiplet | 5H | Ar-H |

| 4.50 | Singlet | 2H | Ph-CH ₂-O |

| 4.00-4.10 | Multiplet | 1H | CH -O |

| 3.40-3.50 | Multiplet | 1H | CH -N |

| 2.60-2.70 | Multiplet | 2H | Cyclobutane CH ₂ (adjacent to CH-O) |

| 2.00-2.10 | Multiplet | 2H | Cyclobutane CH ₂ (adjacent to CH-N) |

| 1.50 | Broad Singlet | 2H | NH ₂ |

Causality Behind Chemical Shifts and Multiplicities:

-

Aromatic Protons (7.25-7.40 ppm): The five protons on the phenyl ring are deshielded due to the aromatic ring current and appear in the typical downfield region for aromatic protons. The overlapping signals result in a complex multiplet.

-

Benzylic Protons (4.50 ppm): The two protons of the methylene group attached to the oxygen and the phenyl ring are deshielded by both the adjacent oxygen and the aromatic ring. Their chemical equivalence leads to a singlet.

-

Methine Protons (4.00-4.10 and 3.40-3.50 ppm): The proton on the carbon bearing the benzyloxy group (CH-O) is significantly deshielded by the electronegative oxygen. The proton on the carbon with the amine group (CH-N) is also deshielded, but to a lesser extent. The cis relationship and the puckered nature of the cyclobutane ring will lead to complex spin-spin coupling with the adjacent methylene protons, resulting in multiplets.

-

Cyclobutane Methylene Protons (2.60-2.70 and 2.00-2.10 ppm): The four methylene protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and the adjacent methine protons. The protons closer to the electronegative oxygen (adjacent to CH-O) are expected to be more deshielded.

-

Amine Protons (1.50 ppm): The protons of the primary amine typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. This signal can be confirmed by its disappearance upon shaking the sample with D₂O.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 138.5 | Quaternary Ar-C |

| 128.4 | Ar-C H |

| 127.8 | Ar-C H |

| 127.6 | Ar-C H |

| 71.5 | Ph-C H₂-O |

| 70.0 | C H-O |

| 48.0 | C H-N |

| 32.0 | Cyclobutane C H₂ |

Causality Behind Chemical Shifts:

-

Aromatic Carbons (127.6-138.5 ppm): The carbons of the phenyl ring appear in the typical downfield region for aromatic systems.

-

Benzylic Carbon (71.5 ppm): The carbon of the benzylic methylene group is deshielded by the adjacent oxygen and phenyl group.

-

Cyclobutane Carbons: The carbon attached to the oxygen (CH-O) is the most deshielded of the aliphatic carbons at approximately 70.0 ppm. The carbon attached to the nitrogen (CH-N) will appear further upfield around 48.0 ppm. The methylene carbons of the cyclobutane ring are expected around 32.0 ppm. Carbons adjacent to the amine nitrogen are typically deshielded and absorb about 20 ppm downfield from where they would in a similar alkane.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR spectra.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-150 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether, and the C-H bonds of the aromatic and aliphatic portions of the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Sharp | N-H stretch (primary amine, two bands) |

| 3030 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium to Strong | Aliphatic C-H stretch |

| 1580-1650 | Medium | N-H bend (scissoring) |

| 1450-1500 | Medium | Aromatic C=C stretch |

| 1070-1150 | Strong | C-O stretch (ether) |

Causality Behind IR Absorptions:

-

N-H Stretching (3300-3500 cm⁻¹): Primary amines exhibit two sharp absorption bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These are typically less broad than the O-H stretch of alcohols.

-

C-H Stretching (3030 and 2850-2950 cm⁻¹): The absorption above 3000 cm⁻¹ is characteristic of C-H bonds where the carbon is sp² hybridized (aromatic ring). The absorptions below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the cyclobutane and benzylic methylene groups.

-

N-H Bending (1580-1650 cm⁻¹): The scissoring vibration of the primary amine group results in a medium intensity band in this region.

-

Aromatic C=C Stretching (1450-1500 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the phenyl ring.

-

C-O Stretching (1070-1150 cm⁻¹): A strong absorption band in this region is indicative of the C-O stretching vibration of the ether functional group.

Experimental Protocol for IR Data Acquisition

For a liquid sample like this compound, a neat (undiluted) spectrum can be obtained using salt plates.

-

Sample Preparation:

-

Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with the functional groups present in the molecule.

-

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this compound.

Predicted Mass Spectrum and Fragmentation

Molecular Ion: The molecular formula of this compound is C₁₁H₁₅NO. The calculated monoisotopic mass is 177.1154 g/mol . In ESI-MS, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z = 178.1232. The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.

Key Fragmentation Pathways:

-

Loss of Benzyl Group: A common fragmentation pathway for benzylic ethers is the cleavage of the C-O bond to lose a benzyl radical (•CH₂Ph), leading to a fragment at m/z = 86. Alternatively, loss of a benzyl cation can occur.

-

Loss of Ammonia: Cleavage of the C-N bond can lead to the loss of ammonia (NH₃), particularly after initial ring opening.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a characteristic fragmentation for amines. This would lead to a resonance-stabilized iminium ion. For this compound, this could result in a fragment at m/z = 30 (CH₂=NH₂⁺) after a rearrangement, or other fragments depending on the initial cleavage site on the ring.

-

Benzylic Cleavage: The most prominent peak in the mass spectrum of many compounds containing a benzyl group is often the tropylium ion at m/z = 91, formed by rearrangement of the benzyl cation.

Predicted Major Fragments in ESI-MS/MS of [M+H]⁺

| m/z | Proposed Fragment |

| 178.1 | [M+H]⁺ |

| 91.1 | [C₇H₇]⁺ (Tropylium ion) |

| 86.1 | [M - C₇H₇]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Instrumentation:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The ESI source is often coupled to a liquid chromatography (LC) system for sample introduction.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or LC.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

To obtain fragmentation information, perform a tandem mass spectrometry (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. While this guide is based on predicted data, the outlined principles of spectral interpretation and the detailed experimental protocols provide a robust framework for researchers and drug development professionals working with this and structurally related compounds. The specific chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns serve as a unique spectroscopic fingerprint, ensuring the identity and purity of the molecule in any synthetic or analytical endeavor.

What is cis-3-(Benzyloxy)cyclobutanamine used for in organic synthesis

An In-depth Technical Guide to the Strategic Applications of cis-3-(Benzyloxy)cyclobutanamine in Modern Organic Synthesis

Abstract

In the landscape of contemporary drug discovery and medicinal chemistry, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements and improved physicochemical properties is paramount. This compound has emerged as a pivotal building block in organic synthesis, prized for its unique combination of a conformationally constrained cyclobutane core and versatile functional groups. This guide provides a comprehensive technical overview of the strategic applications of this compound, with a focus on its role in the synthesis of complex, biologically active molecules. We will delve into its utility as a constrained diamine synthon, its elaboration into diverse molecular architectures, and the nuanced synthetic strategies that leverage its distinct stereochemistry. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of the Cyclobutane Scaffold in Modern Drug Discovery

The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges in achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1] This has catalyzed a shift towards the exploration of sp³-rich scaffolds that provide greater three-dimensionality.[1] The cyclobutane ring, in particular, has garnered significant attention as a bioisosteric replacement for more common carbocyclic and heterocyclic rings.[1][2][3] Its rigid and well-defined geometry allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[4]

This compound is a bifunctional building block that capitalizes on these advantages. The cis relationship between the amine and benzyloxy groups on the cyclobutane ring creates a unique spatial arrangement that can be exploited in the design of complex molecular architectures. The benzyloxy group serves as a protected hydroxyl, which can be unveiled later in a synthetic sequence for further functionalization, while the primary amine is a key handle for a wide array of chemical transformations.

Physicochemical Properties and Stereochemical Considerations

The synthetic utility of this compound is intrinsically linked to its structural and stereochemical features.

-

Conformational Rigidity: The cyclobutane ring is significantly more rigid than larger cycloalkanes or open-chain analogues. This conformational constraint reduces the entropic penalty upon binding to a biological target, potentially increasing potency.

-

Cis Stereochemistry: The fixed cis orientation of the substituents is crucial for pre-organizing the molecule into a specific conformation. This is particularly advantageous in the synthesis of macrocycles or molecules with complex stereochemical requirements.

-

Functional Group Handles: The primary amine and the protected hydroxyl group (benzyloxy) are orthogonal functionalities that can be addressed selectively in a synthetic sequence. The benzyloxy group is a stable protecting group that can be removed under standard hydrogenolysis conditions, which are generally mild and compatible with a wide range of other functional groups.

The strategic importance of the cyclobutane core as a bioisostere is illustrated in the diagram below.

Caption: Bioisosteric replacement of common rings with a cyclobutane scaffold.

Core Synthetic Applications

A Key Building Block for Kinase Inhibitors

A prominent application of this compound and its derivatives is in the synthesis of kinase inhibitors.[5][6] The defined stereochemistry of the cyclobutane core allows for the precise orientation of pharmacophoric elements, leading to potent and selective inhibition. The synthesis of structurally novel kinase inhibitors often involves the reaction of a cyclobutanol or cyclobutylamine derivative with a heterocyclic core.[5]

For instance, the amine functionality of this compound can be used to displace a leaving group on an electron-deficient heterocycle, a common strategy in the construction of kinase inhibitors. The benzyloxy group can then be deprotected to reveal a hydroxyl group, which can form a key hydrogen bond interaction with the kinase hinge region.

The general workflow for the incorporation of the this compound scaffold into a kinase inhibitor is depicted below.

Caption: General workflow for kinase inhibitor synthesis.

Elaboration into Diverse Scaffolds for Medicinal Chemistry

Beyond kinase inhibitors, this compound is a versatile starting material for a variety of other molecular scaffolds. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents.

| Reaction Type | Reagent | Product |

| Acylation | Acid chloride, base | Amide |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Reductive Amination | Aldehyde or ketone, reducing agent | Secondary or tertiary amine |

| Nucleophilic Substitution | Alkyl halide, base | Secondary or tertiary amine |

The ability to perform these transformations allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Strategic Deprotection and Functional Group Interconversion

A key aspect of the synthetic utility of this compound is the ability to deprotect the benzyloxy group to reveal a hydroxyl functionality. This is typically achieved through catalytic hydrogenation (e.g., H₂, Pd/C), a mild and efficient method. The resulting cis-3-aminocyclobutanol is a valuable intermediate in its own right.[7] The hydroxyl group can be further functionalized, for example, by oxidation to a ketone or conversion to a leaving group for nucleophilic substitution.

The interplay between the amine and the hydroxyl group allows for a range of functional group interconversions, as outlined in the following decision tree.

Caption: Decision tree for functional group transformations.

Experimental Protocols

General Procedure for N-Arylation with a Heterocyclic Chloride

This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction, a common step in the synthesis of kinase inhibitors.

-

To a solution of the heterocyclic chloride (1.0 equiv) in a suitable solvent (e.g., DMSO, NMP, or DMF) is added this compound (1.1 equiv) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0-3.0 equiv). Rationale: The base is necessary to scavenge the HCl generated during the reaction and to maintain the amine nucleophile in its free base form.

-

The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Rationale: Elevated temperatures are often required to overcome the activation barrier for SNAr reactions with electron-deficient heterocycles.

-

Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). Rationale: The addition of water precipitates the product and allows for its extraction into an organic phase.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Rationale: These are standard workup procedures to remove residual water and inorganic salts.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-arylated product. Rationale: Chromatography is necessary to remove unreacted starting materials and any side products.

Debenzylation via Catalytic Hydrogenation

This protocol outlines the removal of the benzyl protecting group to unmask the hydroxyl functionality.

-

The benzyloxy-containing substrate (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Rationale: The choice of solvent should ensure the solubility of the starting material and not interfere with the hydrogenation.

-

A palladium on carbon catalyst (Pd/C, typically 10% w/w) is added to the solution. Rationale: Pd/C is a highly effective and commonly used catalyst for hydrogenolysis of benzyl ethers.

-

The reaction vessel is purged with hydrogen gas (or a hydrogen-filled balloon is attached), and the mixture is stirred vigorously at room temperature. Rationale: A hydrogen atmosphere is essential for the catalytic cycle, and vigorous stirring ensures good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. Rationale: Celite is an inert filter aid that prevents the fine palladium catalyst from passing through the filter paper.

-

The filtrate is concentrated under reduced pressure to yield the debenzylated product, which is often pure enough for the next step without further purification.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in modern organic synthesis. Its unique stereochemical and functional group attributes make it an ideal starting material for the construction of complex, three-dimensional molecules, particularly in the context of drug discovery. The ability to leverage its constrained cyclobutane core as a bioisosteric element has led to the development of novel kinase inhibitors and other biologically active compounds with improved properties. As the demand for sp³-rich scaffolds continues to grow, the strategic application of this compound and its derivatives is expected to play an increasingly important role in the design and synthesis of the next generation of therapeutic agents.

References

- 1. Small Ring Building Blocks for Medicinal Chemistry | TCI AMERICA [tcichemicals.com]

- 2. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cis-3-[Dimethylamino)methyl]cyclobutanol | 1821838-71-4 | Benchchem [benchchem.com]

- 5. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. soci.org [soci.org]

- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

A Technical Guide to cis-3-(Benzyloxy)cyclobutanamine: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Abstract

The cyclobutane motif, once a synthetic curiosity, has emerged as a powerful scaffold in modern medicinal chemistry. Its rigid, puckered conformation offers a unique three-dimensional geometry that can enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] This guide provides an in-depth technical examination of cis-3-(Benzyloxy)cyclobutanamine, a key building block that leverages the structural benefits of the cyclobutane ring. We will explore its synthesis, physicochemical properties, and critical role as a pharmaceutical intermediate, highlighting its application in the synthesis of advanced therapeutic agents like Abrocitinib. This document is intended for researchers, chemists, and professionals in drug development who seek to understand and utilize this versatile compound in their synthetic programs.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the quest for novel therapeutics, medicinal chemists increasingly turn to strained ring systems to access new chemical space. The cyclobutane ring, in particular, provides a structurally rigid framework that is distinct from more flexible cycloalkanes or planar aromatic rings. This rigidity can be advantageous for several reasons:

-

Conformational Restriction: By locking pendant functional groups into specific spatial orientations, the cyclobutane core can enhance binding affinity to biological targets.[1][3]

-

Improved Metabolic Stability: The high s-character of C-H bonds and the relative inertness of the carbocycle can reduce susceptibility to metabolic degradation, improving a drug's pharmacokinetic profile.[1][3]

-

Vectorial Orientation: The defined cis and trans geometries allow for precise positioning of pharmacophoric elements, crucial for optimizing selectivity and potency.[3]

-

Novelty and Patentability: The incorporation of unique scaffolds like cyclobutane can lead to the discovery of novel chemical entities with distinct biological activities.[4]

This compound is an exemplary intermediate that embodies these advantages. It provides a primary amine for coupling reactions and a benzyl-protected hydroxyl group, which can be deprotected in later synthetic steps to reveal a secondary site for modification or interaction. The cis stereochemistry ensures a specific spatial relationship between these two functional groups, a critical feature for its role in targeted drug synthesis.

Physicochemical and Structural Properties

Understanding the fundamental properties of an intermediate is paramount for its effective use in multi-step synthesis.

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| CAS Number | 206660-72-2 | [5] |

| Molecular Formula | C11H15NO | [5][6] |

| Molecular Weight | 177.24 g/mol | [5][6] |

| Boiling Point | 268.5 ± 33.0 °C (Predicted) | [5] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 10.24 ± 0.40 (Predicted) | [5] |

The presence of the primary amine makes the compound basic, while the benzyloxy group contributes to its overall lipophilicity. The benzyl ether serves as a robust protecting group, stable to a wide range of reaction conditions but readily removable via catalytic hydrogenation.

Synthesis of the Intermediate

The synthesis of this compound typically begins with a precursor ketone, 3-(benzyloxy)-1-cyclobutanone. Multiple routes to this ketone have been reported in the literature and patents, often involving cyclization reactions.[7][8] A common subsequent step is reductive amination.

This transformation is critical as it establishes the amine functionality and, importantly, controls the stereochemistry to favor the desired cis isomer. The choice of reducing agent and reaction conditions is key to achieving high diastereoselectivity.

Illustrative Synthetic Workflow

The logical flow from the precursor ketone to the final amine intermediate involves a reductive amination process, followed by purification and characterization.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. nbinno.com [nbinno.com]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 3-(Benzyloxy)cyclobutanamine | 92146-77-5-Molbase [molbase.com]

- 7. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 8. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

An In-depth Technical Guide to cis-3-(Benzyloxy)cyclobutanamine (CAS: 206660-72-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-3-(Benzyloxy)cyclobutanamine, a valuable synthetic intermediate in medicinal chemistry. The document details its chemical and physical properties, provides a reasoned approach to its synthesis and purification, and explores its emerging role as a key structural motif in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel drug candidates incorporating the cyclobutane scaffold.

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Drug Discovery

The cyclobutane ring, once considered an exotic and synthetically challenging moiety, has garnered increasing attention in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Furthermore, the replacement of traditional aromatic rings with saturated scaffolds like cyclobutane can improve physicochemical properties such as solubility and metabolic stability, key considerations in drug development. This compound, with its defined stereochemistry and versatile functional groups—a primary amine and a protected hydroxyl group—represents a strategically important building block for introducing the 1,3-cis-disubstituted cyclobutane core into complex molecules.

Physicochemical and Structural Properties

This compound is a substituted cyclobutylamine with the chemical formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol .[1][2] The defining features of this molecule are the cyclobutane core with a cis relationship between the amine and benzyloxy substituents.

| Property | Value | Source |

| CAS Number | 206660-72-2 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [1][2] |

| Predicted Boiling Point | 268.5 ± 33.0 °C | [2] |

| Predicted Density | 1.07 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 10.24 ± 0.40 | [2] |

Synthesis and Stereochemical Control

The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical and stereocontrolled synthetic route can be devised based on established chemical principles and related transformations. The key to obtaining the desired cis stereochemistry lies in the stereoselective reduction of a common precursor, 3-(benzyloxy)-1-cyclobutanone.

Synthesis of the Key Precursor: 3-(Benzyloxy)-1-cyclobutanone

A robust synthesis for 3-(benzyloxy)-1-cyclobutanone has been reported in the patent literature.[3] The process involves a multi-step sequence starting from readily available materials, culminating in the desired substituted cyclobutanone. This precursor is the critical starting point for accessing the target amine.

Proposed Stereoselective Reductive Amination

The conversion of 3-(benzyloxy)-1-cyclobutanone to this compound can be achieved through reductive amination. The stereochemical outcome of this reaction is paramount. Research into the hydride reduction of 3-substituted cyclobutanones has shown a strong preference for the formation of the cis-alcohol.[2] This selectivity is attributed to torsional strain, which favors the anti-facial hydride attack, consistent with the Felkin-Anh model.[2] In the case of a benzyloxy substituent, repulsive electrostatic interactions further disfavor the syn-facial attack, enhancing the cis selectivity.[2]

While a specific protocol for the reductive amination of 3-(benzyloxy)-1-cyclobutanone to the cis-amine is not explicitly documented in peer-reviewed journals, a general and reliable procedure can be proposed.

Experimental Protocol: Proposed Reductive Amination

-

Step 1: Imine Formation. 3-(Benzyloxy)-1-cyclobutanone is reacted with a suitable source of ammonia (e.g., ammonia in methanol or ammonium acetate) to form the corresponding imine in situ.

-

Step 2: Stereoselective Reduction. The imine is then reduced without isolation. A key consideration for maintaining the desired cis stereochemistry is the choice of reducing agent. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly employed for their mildness and selectivity. The reduction is anticipated to proceed via hydride attack from the face opposite to the benzyloxy group, leading to the desired cis-amine.

Caption: Proposed synthesis of this compound.

Purification and Characterization

Purification of the final product would likely involve standard techniques such as column chromatography on silica gel. Characterization would rely on a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons, the phenyl group protons, and the protons on the cyclobutane ring. The coupling constants and multiplicities of the cyclobutane protons would be crucial for confirming the cis stereochemistry.

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbons of the cyclobutane ring, the benzyloxy group, and the phenyl ring.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (177.24 g/mol ). Fragmentation patterns would likely involve cleavage of the benzyl group or the benzyloxy moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The primary interest in this compound stems from its utility as a synthetic intermediate for drug candidates. The cyclobutanamine scaffold is particularly prominent in the design of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases and cancer.

The cis-1,3-disubstituted cyclobutane motif allows for the precise spatial orientation of pharmacophoric groups, enabling specific interactions with the kinase active site. The amine functionality of this compound provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

While direct incorporation of this compound into a marketed drug is not yet reported, the structurally related cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl moiety is a core component of the JAK inhibitor abrocitinib. This highlights the pharmaceutical relevance of this specific scaffold.

Safety and Handling

Conclusion

This compound is a valuable and strategically important building block for the synthesis of complex molecules in drug discovery. Its rigid, stereochemically defined cyclobutane core provides a unique platform for the development of potent and selective therapeutics. While detailed experimental data for this specific compound remains somewhat limited in the public domain, its logical synthesis from readily available precursors and its clear relevance to the construction of bioactive molecules, particularly JAK inhibitors, underscore its significance for medicinal chemists and drug development professionals. Further exploration of the chemistry and applications of this compound is likely to yield novel and impactful discoveries in the field of pharmaceutical sciences.

References

An In-depth Technical Guide to the Safe Handling and Storage of cis-3-(Benzyloxy)cyclobutanamine

Disclaimer: This document is a synthesis of publicly available safety information and data for structurally related compounds. It is intended to provide guidance to trained professionals. An official Safety Data Sheet (SDS) for cis-3-(Benzyloxy)cyclobutanamine (CAS No. 206660-72-2) was not available at the time of writing. All procedures must be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Section 1: Introduction and Compound Profile

This compound is a substituted cyclobutane derivative utilized in synthetic organic chemistry, often as a building block in the development of novel pharmaceutical agents. Its structure, comprising a reactive primary amine on a cyclobutane ring and a bulky benzyloxy group, dictates its specific handling and storage requirements. The primary amine functional group suggests potential for corrosivity, skin and eye irritation, and respiratory effects, which are common hazards associated with aliphatic amines[1]. This guide provides a comprehensive framework for mitigating risks associated with this compound in a research and development setting.

Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | Chemdad[2] |

| CAS Number | 206660-72-2 | Chemdad[2] |

| Molecular Formula | C₁₁H₁₅NO | Molbase |

| Molecular Weight | 177.24 g/mol | Molbase |

| Synonyms | 3-Benzyloxycyclobutylamine, cis- | Molbase |

Physicochemical Properties

The following table summarizes predicted and measured properties. Data for the general (isomer non-specific) 3-(Benzyloxy)cyclobutanamine is included for context.

| Property | Value | Notes | Source |

| Appearance | Colorless Liquid | Based on related compounds | Fisher Scientific[3] |

| Boiling Point | 268.5 ± 33.0 °C | Predicted | Chemdad[2] |

| Density | 1.07 ± 0.1 g/cm³ | Predicted | Chemdad[2] |

| Flash Point | 114.379 °C | For 3-(Benzyloxy)cyclobutanamine | Molbase |

| pKa | 10.24 ± 0.40 | Predicted | Chemdad[2] |

Section 2: Hazard Assessment and GHS Classification

A definitive GHS classification for the cis isomer is not publicly available. The classification below is inferred from data on the isomeric mixture and structurally similar compounds, such as other aliphatic amines and cyclobutane derivatives. The primary hazards are associated with the amine functional group, which can cause severe skin burns, eye damage, and respiratory irritation[1][4][5].

Anticipated GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage OR H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Inferred from PubChem and general amine safety profiles[1][4][5][6].

Mechanistic Rationale for Hazards

-

Corrosivity and Irritation: Primary amines are basic and can readily react with moisture on skin, eyes, and mucous membranes to form corrosive ammonium hydroxide species. This disrupts cell membranes and can cause chemical burns and deep tissue damage[1].

-

Respiratory Effects: Inhalation of amine vapors or aerosols can irritate the respiratory tract. The basic nature of the compound can disrupt the pH of the lung lining, leading to inflammation and discomfort[1][4].

-

Oral Toxicity: Ingestion can cause damage to the gastrointestinal system due to the compound's corrosive properties[1].

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls, administrative procedures, and appropriate PPE is mandatory when handling this compound.

Engineering Controls

-

Fume Hood: All manipulations of the compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure that fugitive emissions are diluted and removed.

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for neat transfers. Inspect gloves for any signs of degradation or puncture before use[7]. Causality: These materials provide good resistance to amine compounds. Always consult the glove manufacturer's compatibility chart.

-

Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are required. When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles[1].

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or procedures with a high splash risk, a chemically resistant apron is recommended[1].

-

Respiratory Protection: Not typically required when work is conducted within a certified fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Standard Handling Protocol

The following workflow outlines the essential steps for safely handling the compound during a typical laboratory procedure.

Caption: Step-by-step workflow for handling this compound.

Section 4: Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials. Several suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere[8].

-

Container: Keep the container tightly sealed to prevent absorption of moisture and carbon dioxide from the air, which can react with the amine.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. The amine group can react exothermically with these substances[1].

-

Hazardous Decomposition Products: Combustion may produce toxic oxides of nitrogen (NOx) and carbon (CO, CO₂)[1].

Section 5: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | Fisher Scientific[3] |

| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | Fisher Scientific[3] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | Chemtron[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention. | Chemtron[1] |

Spill Response

The appropriate response to a spill depends on its size and location.

Caption: Decision tree for responding to a chemical spill.

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Waste Streams: Collect all waste, including contaminated consumables (gloves, paper towels) and reaction residues, in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Disposal Method: Disposal must be carried out by a licensed chemical waste disposal company, in strict accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

References

- 1. files.dep.state.pa.us [files.dep.state.pa.us]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. fishersci.com [fishersci.com]

- 4. cis-3-(Boc-Aminomethyl)cyclobutylamine | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-3-Isobutylcyclobutane carboxylic acid | C9H16O2 | CID 83635449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.be [fishersci.be]

- 8. 206660-72-2|this compound|BLD Pharm [bldpharm.com]

Topic: The Ascendancy of Cyclobutane Scaffolds in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel chemical matter with superior pharmacological profiles has led medicinal chemists to re-evaluate classical molecular scaffolds. Among these, the cyclobutane ring, once considered a niche curiosity due to its inherent ring strain, has emerged as a validated and powerful tool in drug design. Its unique combination of properties—a rigid, three-dimensional puckered structure, increased sp3 character, and relative chemical inertness—offers elegant solutions to pervasive challenges in drug discovery, including metabolic instability, poor solubility, and non-optimal target engagement.[1][2] This guide provides a comprehensive overview of the strategic applications of cyclobutane scaffolds, moving beyond a simple catalog of examples to explain the underlying physicochemical principles and causal relationships that drive their success. We will explore its role as a conformational linchpin, a versatile bioisostere for both alkenes and aromatic rings, and a modulator of drug-like properties, supported by case studies of marketed drugs, detailed experimental protocols, and data-driven comparisons.

The Cyclobutane Core: Understanding its Unique Physicochemical Landscape

First synthesized in 1907, the cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[1] This inherent strain is not a liability but the source of its unique and advantageous properties in a biological context.

-

Puckered Conformation: Unlike the planar cyclopropane, cyclobutane adopts a folded or "puckered" conformation to relieve torsional strain that would arise from eclipsed hydrogens in a flat structure.[3][4] This puckering creates a distinctly three-dimensional structure with defined axial and equatorial-like positions for substituents, allowing for precise vectorial control over the placement of key pharmacophoric groups.[1] The ring rapidly interconverts between two equivalent puckered conformations.[3]

-

Bond Characteristics: The C-C bonds in cyclobutane are approximately 1.56 Å, longer than in a typical alkane, a consequence of 1,3 non-bonding repulsions across the ring.[1][5] This geometry, combined with the non-ideal 88° bond angles, results in C-C bonds with increased p-character and C-H bonds with more s-character.[5] Despite the strain, the ring is significantly more stable and less reactive than cyclopropane, positioning it as a relatively inert scaffold under physiological conditions.[5]

These fundamental properties are the foundation for the strategic applications of cyclobutane in drug design, enabling chemists to craft molecules with higher precision and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Strategic Applications in Drug Design & Development

The incorporation of a cyclobutane scaffold is a deliberate design choice aimed at solving specific pharmacological challenges. The following sections detail the primary strategies and the rationale behind them.

Conformational Restriction: Pre-organizing Ligands for Optimal Binding

Flexible molecules pay a significant entropic penalty upon binding to a target, as they must adopt a single, low-energy conformation from a multitude of possibilities in solution. The rigid cyclobutane ring can be used to lock a molecule's side chains into a conformation that mimics the bound state, thereby reducing this entropic cost and potentially increasing binding affinity and selectivity.[1][6][7]

This principle was effectively demonstrated in the development of integrin antagonists, where a functionalized cyclobutane ring serves as the central scaffold in an arginine-glycine-aspartic acid (RGD) mimetic, orienting the key binding motifs for optimal interaction with the target protein.[8]

Caption: Conformational restriction reduces the entropic cost of binding.

Bioisosterism I: A Stable Mimic for Alkenes and Alkynes

Alkenes are common in bioactive molecules but can be liabilities due to potential cis/trans isomerization under physiological conditions and susceptibility to metabolic oxidation. Replacing a double bond with a cis- or trans-1,2-disubstituted cyclobutane ring preserves the relative geometry of the substituents while creating a more robust, fully saturated analogue.[1][2] This strategy can enhance metabolic stability and lock the molecule into its most active isomeric form.[1][5]

Bioisosterism II: "Escaping Flatland" as an Aromatic Ring Replacement

The "escape from flatland" concept advocates for moving away from flat, aromatic, sp2-rich molecules towards more three-dimensional, sp3-rich structures, which have been correlated with higher clinical success rates.[9][10] The cyclobutane ring is a premier tool for this strategy, serving as a non-aromatic bioisostere for a 1,3- or 1,4-substituted phenyl ring.[1][11]

Advantages of this bioisosteric replacement include:

-

Improved Solubility: Replacing a flat, often greasy aromatic ring with a cyclobutane scaffold can disrupt crystal packing and reduce lipophilicity, leading to enhanced aqueous solubility.[11][12]

-

Enhanced Metabolic Stability: Aromatic rings are common sites of oxidative metabolism by cytochrome P450 enzymes. Saturated scaffolds like cyclobutane are generally less prone to such metabolism, improving the compound's half-life.[11]

-

Novel Intellectual Property: Moving into a new chemical space can provide a clear path to novel intellectual property.

-

Superior Target Engagement: The 3D geometry of the cyclobutane can provide better complementarity to the spatial arrangement of a protein's binding pocket compared to a planar ring.[1]

| Property | Phenyl Analogue (Compound A) | Cyclobutane Analogue (Compound B) | Rationale for Improvement |

| Structure | Planar, sp2-rich | Puckered, sp3-rich | Increased Fsp3 character correlates with higher clinical success. |

| Aqueous Solubility | Low | Moderate to High | Disruption of planar stacking and improved solvation properties. |

| Metabolic Stability (t½) | Short | Long | Removal of aromatic ring, a common site of CYP450 oxidation. |

| Binding Affinity (Ki) | Maintained or Improved | Maintained or Improved | 3D shape provides better steric and hydrophobic complementarity. |

| Caption: Comparative data summary for a typical phenyl-to-cyclobutane bioisosteric replacement.[11] |

Filling Hydrophobic Pockets and Directing Vectors

The defined, non-planar structure of the cyclobutane ring makes it an excellent scaffold for filling small, hydrophobic subpockets within a binding site where a larger or more flexible group would be sterically precluded.[1] Furthermore, the specific substitution patterns (e.g., 1,1-, cis-1,2-, trans-1,2-, cis-1,3-, trans-1,3-) provide a toolkit for precisely orienting pharmacophoric groups into optimal positions for binding interactions.[1][6]

Caption: Precise 3D vector orientation of substituents on a cyclobutane ring.

Case Studies: From Concept to Clinic

The theoretical advantages of cyclobutane scaffolds are validated by their presence in several marketed drugs and late-stage clinical candidates.

-

Carboplatin (Paraplatin): An early and highly successful example, carboplatin replaces the two chloride ligands of cisplatin with a cyclobutane-1,1-dicarboxylate moiety. This bidentate ligand modulates the reactivity of the platinum center, significantly reducing the severe nephrotoxicity associated with cisplatin while retaining potent anticancer activity.[5]

-

Boceprevir (Victrelis): This hepatitis C virus (HCV) NS3/4A protease inhibitor features a cyclobutylmethyl group in its P1 region. Structure-activity relationship (SAR) studies revealed that the cyclobutane analogue is 3-fold more potent than the corresponding cyclopropyl version and 19-fold more potent than the cyclopentyl analogue, highlighting the optimal fit of the cyclobutane scaffold in the enzyme's hydrophobic pocket.

-

Ivosidenib (Tibsovo): In the development of this isocitrate dehydrogenase 1 (IDH1) inhibitor, an initial lead compound suffered from poor metabolic stability of its cyclohexane ring. A key optimization step was the replacement of the cyclohexyl amine with a difluorocyclobutyl amine. This strategic substitution blocked a key site of metabolism, leading to a metabolically stable, potent, and selective drug that received FDA approval.

Experimental Workflows & Protocols

To facilitate the exploration of cyclobutane scaffolds, this section provides validated, step-by-step protocols for their synthesis and comparative evaluation.

Protocol 1: Synthesis of a trans-1,2-Disubstituted Cyclobutane via [2+2] Cycloaddition

This protocol describes a general method for constructing a cyclobutane ring, a common strategy being the [2+2] cycloaddition.[9]

Objective: To synthesize a trans-cyclobutane-1,2-dicarboxylate, a versatile building block.

Materials:

-

Maleic anhydride

-

Ethylene

-

Benzophenone (photosensitizer)

-

Acetone (solvent)

-

High-pressure photochemical reactor with a UV lamp (e.g., mercury vapor lamp)

-

Methanol

-

Sulfuric acid (catalyst)

-

Standard workup and purification reagents/equipment (rotary evaporator, silica gel for chromatography).

Methodology:

-

[2+2] Photocycloaddition:

-

In a quartz reaction vessel, dissolve maleic anhydride (1.0 eq) and benzophenone (0.1 eq) in acetone.

-

Seal the vessel in the photochemical reactor.

-

Pressurize the reactor with ethylene gas (typically 5-10 atm).

-

Irradiate the stirred solution with a UV lamp at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, vent the reactor and concentrate the solvent in vacuo. The crude product is the cyclobutane-1,2-dicarboxylic anhydride.

-

-

Ring Opening and Esterification:

-

To the crude anhydride, add methanol (excess) and a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude diester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trans-dimethyl cyclobutane-1,2-dicarboxylate.

-

Confirm structure and stereochemistry using 1H NMR, 13C NMR, and mass spectrometry. The trans stereochemistry is typically the major product in such photosensitized additions.

-

Protocol 2: Workflow for Validating a Phenyl-to-Cyclobutane Bioisosteric Swap

This workflow outlines the self-validating system for comparing a parent aromatic compound against its cyclobutane analogue to justify the design choice.

Caption: A self-validating workflow for comparing bioisosteric analogues.

Conclusion and Future Outlook

The cyclobutane scaffold has transitioned from an academic curiosity to a mainstay in the medicinal chemist's toolbox.[8] Its ability to impart conformational rigidity, enhance metabolic stability, improve physicochemical properties, and provide novel 3D exit vectors makes it an exceptionally versatile structural motif.[1][2] As synthetic methodologies for accessing diverse and densely functionalized cyclobutanes continue to advance, their application is set to expand further.[9][13] Future applications will likely focus on their use in more complex scaffolds, such as spirocyclic systems and as core elements in peptidomimetics, further solidifying the role of this small, strained ring as a giant contributor to the development of next-generation therapeutics.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. researchgate.net [researchgate.net]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sorensen.princeton.edu [sorensen.princeton.edu]

- 11. benchchem.com [benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of cis-3-(Benzyloxy)cyclobutanamine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of cis-3-(Benzyloxy)cyclobutanamine, a key intermediate in pharmaceutical synthesis. In the absence of extensive published empirical data for this specific molecule, this document outlines a predictive framework based on first principles of physical organic chemistry and provides detailed, field-proven methodologies for its experimental determination. The guide is intended for researchers, chemists, and professionals in drug development who require a robust understanding of this compound's behavior in various solvent systems to facilitate process development, formulation, and purification.

Introduction: The Strategic Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, is a critical physical property that governs many aspects of the drug development pipeline. From reaction kinetics and purification strategies (like crystallization) to the formulation of the final dosage form, a thorough understanding of a compound's solubility is paramount. Poor solubility can lead to significant challenges in achieving desired reaction yields, complicates purification, and can ultimately impact the bioavailability of a drug.

This compound is a bifunctional organic molecule incorporating a primary amine, a benzyl ether, and a cyclobutane ring. This unique combination of functional groups dictates its interaction with various solvents and provides the basis for predicting its solubility profile.

Molecular Structure Analysis and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[1] The structure of this compound (Figure 1) reveals several key features that influence its solubility:

-

Primary Amine (-NH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2] This feature suggests good solubility in protic and polar aprotic solvents.

-

Benzyl Ether (-OCH₂Ph): The ether oxygen can act as a hydrogen bond acceptor. The benzyl group, however, is large and nonpolar, contributing a significant hydrophobic character to the molecule.

-

Cyclobutane Ring: This is a small, nonpolar, and rigid aliphatic ring that adds to the molecule's hydrophobic nature.

Figure 1: Structure of this compound

Caption: The structure highlights the polar amine and ether groups, and the nonpolar benzyl and cyclobutane components.

Based on this structural analysis, we can make the following qualitative predictions about its solubility in common organic solvents.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | The amine group can form strong hydrogen bonds with the hydroxyl group of the alcohol.[3] The overall polarity of these solvents is compatible with the polar functional groups of the solute. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | These solvents are polar and can accept hydrogen bonds from the amine group. Their polarity will effectively solvate the polar parts of the molecule. |

| Aprotic Nonpolar | Toluene, Hexanes, Diethyl Ether | Low to Moderate | The large nonpolar benzyl group and the cyclobutane ring will have favorable van der Waals interactions with these solvents. However, the high energy penalty of breaking the solute-solute hydrogen bonds from the amine group will limit solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can act as weak hydrogen bond acceptors. They offer a balance for solvating both the polar and nonpolar regions of the molecule. |

Experimental Determination of Solubility

While predictions are useful, precise quantitative data must be obtained experimentally. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[4] This method establishes the equilibrium concentration of a solute in a solvent at a given temperature.

Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to reliably measure the solubility of this compound.

Objective: To determine the saturation solubility of the target compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Toluene, DCM)

-

Scintillation vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a scintillation vial. The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, let the vial stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.